molecular formula C17H16FN7O B6453307 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2549019-66-9

6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B6453307
CAS No.: 2549019-66-9
M. Wt: 353.4 g/mol
InChI Key: FMWGPNMBNMHCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that features a unique combination of a benzoxazole ring, a piperazine ring, and a purine base. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multiple steps, starting with the preparation of the benzoxazole and piperazine intermediates. The benzoxazole ring can be synthesized using piperidine-4-carboxylic acid and 1,3-difluorobenzene under specific reaction conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the purine base through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogen derivatives, acids, and bases. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives .

Mechanism of Action

The mechanism of action of 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. The benzoxazole and piperazine rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine is unique due to the combination of its structural components, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-fluoro-2-[4-(7-methylpurin-6-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7O/c1-23-10-21-15-14(23)16(20-9-19-15)24-4-6-25(7-5-24)17-22-12-3-2-11(18)8-13(12)26-17/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWGPNMBNMHCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.